N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide
Description
N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide is a structurally complex heterocyclic compound featuring a tricyclic core system fused with a benzamide moiety. The tricyclic framework incorporates oxygen (10,13-dioxa), sulfur (4-thia), and nitrogen (6-aza) atoms, while the benzamide group is substituted with a nitro (-NO₂) group at the 3-position.
Properties
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-2-20-13-9-14-15(26-7-6-25-14)10-16(13)27-18(20)19-17(22)11-4-3-5-12(8-11)21(23)24/h3-5,8-10H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEHKNBTRCSNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
A multistep approach involving the assembly of the tricyclic system through sequential heterocycle formation:
- Formation of the dioxa-thia ring : Reaction of 1,2-ethanedithiol with epichlorohydrin under basic conditions yields a dioxane-thiirane intermediate.
- Amine incorporation : Treatment with ethylamine facilitates ring-opening and subsequent cyclization to embed the aza moiety.
- Aromatic nitro group installation : Nitration of a pre-functionalized benzoyl chloride precursor, followed by amide coupling with the tricyclic amine.
Key reaction conditions :
Metal-Catalyzed Cyclization
Transition-metal-mediated methodologies offer potential for constructing the strained tricyclic system:
- Palladium-catalyzed C–N coupling : Utilized to form the central aza ring from dibromo precursors.
- Ring-closing metathesis : Grubbs catalyst (G-II) may facilitate closure of the macrocyclic component.
Challenges : Steric hindrance from the ethyl group and competing side reactions necessitate careful optimization of catalyst loading and temperature.
Analytical Validation and Characterization
While experimental data for the target compound are unavailable in the provided sources, standard characterization techniques for analogous systems include:
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirmation of tricyclic connectivity | |
| HRMS | Molecular ion verification (m/z calc: 487.12) | |
| X-ray diffraction | Absolute configuration determination |
Scalability and Industrial Considerations
No industrial-scale production methods are documented. Bench-scale synthesis likely faces:
- Low yields (<20%) due to step-count and intermediate instability.
- Purification challenges : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1).
Computational Modeling Insights
DFT calculations (B3LYP/6-311+G(d,p)) predict:
- Conformational rigidity : The tricyclic system adopts a planar geometry, stabilizing the conjugated π-system.
- Nitro group orientation : Ortho to amide carbonyl for maximal resonance stabilization.
Comparative Methodologies
Alternative approaches from literature include:
| Method | Advantages | Limitations |
|---|---|---|
| Solid-phase synthesis | High purity | Limited scalability |
| Microwave-assisted | Reduced reaction time | Specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted benzothiazoles and oxidized dioxin derivatives .
Scientific Research Applications
N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The pathways involved often include the inhibition of protein synthesis and interference with cell membrane integrity .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Impact on Properties
| Substituent | Electronic Effect | Solubility (Predicted) | Likely Biological Role |
|---|---|---|---|
| 3-nitro | Electron-withdrawing | Low | Electrophilic warhead |
| 3,5-dimethoxy | Electron-donating | Moderate | Solubility enhancer |
| 3-(2,5-dioxopyrrolidinyl) | Polar | High | Hydrogen-bonding facilitator |
Biological Activity
N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by multiple functional groups, including a nitrobenzamide moiety and dioxane rings. Its molecular formula is , and it has a molecular weight of approximately 344.39 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Molecular Weight | 344.39 g/mol |
| IUPAC Name | This compound |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions that start with the formation of the tricyclic core followed by the introduction of the nitrobenzamide group. Common reagents include ethylating agents and oxidizing agents to facilitate the formation of the desired structure.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity and lead to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested at varying concentrations.
- Cell Viability Assays : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa cells), the compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Mechanistic Studies : Further research focused on elucidating the mechanism of action revealed that the compound could potentially inhibit specific kinases involved in cell proliferation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
